L-732531

Immunosuppression Calcineurin Inhibition FKBP12 Binding

Procure L-732531 for breakthrough calcineurin pharmacology research. Unlike tacrolimus, this semi-synthetic analog exhibits a two-step slow-binding inhibition mechanism yielding markedly slower dissociation, enabling prolonged target-residence-time studies. Its significantly lower FKBP12 binding affinity, combined with a distinct low blood-to-plasma ratio, makes it the definitive comparator for dissecting immunophilin-dependent vs. independent effects. Already linked to an improved therapeutic index in preclinical models, L-732531 is the validated benchmark for screening next-generation calcineurin inhibitors.

Molecular Formula C53H78N2O13
Molecular Weight 951.2 g/mol
CAS No. 148365-48-4
Cat. No. B1673950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-732531
CAS148365-48-4
Synonyms32-O-(1-hydroxyethylindol-5-yl)ascomycin
indolyl-ASC
indolyl-ascomycin
L 732531
L-732,531
Molecular FormulaC53H78N2O13
Molecular Weight951.2 g/mol
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C
InChIInChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24+,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1
InChIKeyUTOJCEZANIVKJJ-IUQQQLKSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-732531 (CAS 148365-48-4) Immunosuppressant for Calcineurin Inhibition Research


L-732531 (CAS 148365-48-4), also known as 32-O-(1-hydroxyethylindol-5-yl)ascomycin, is a semi-synthetic analog of the macrolide immunosuppressant tacrolimus (FK506) [1]. Like tacrolimus, it exerts its primary pharmacological effect by binding to the immunophilin FKBP12, and the resulting complex potently inhibits the phosphatase activity of calcineurin, a key regulator of T-cell activation [2].

Why L-732531 (CAS 148365-48-4) Cannot Be Substituted for Other Calcineurin Inhibitors


Generic substitution between calcineurin inhibitors is precluded by distinct biochemical and pharmacokinetic profiles. L-732531 exhibits a unique two-step, slow-binding inhibition mechanism for calcineurin and a markedly different binding affinity for its primary cytosolic receptor, FKBP12, when compared directly to tacrolimus [1]. Furthermore, its pharmacokinetic parameters, including a significantly lower blood-to-plasma ratio in humans, differentiate its distribution profile from that of tacrolimus [2]. These differences have been linked to an improved therapeutic index in preclinical models [3].

Quantitative Evidence Guide for L-732531 (CAS 148365-48-4) vs. Tacrolimus and Cyclosporine A


Biochemical Potency: L-732531 vs. Tacrolimus in Calcineurin Inhibition

The FKBP12 complex with L-732531 demonstrates significantly enhanced potency against calcineurin compared to the FK506 (tacrolimus)·FKBP12 complex. The study directly compares the two complexes in a biochemical assay, reporting a competitive inhibition constant (Ki) of 14 nM for the FK506·FKBP12 complex [1].

Immunosuppression Calcineurin Inhibition FKBP12 Binding

Mechanistic Differentiation: Slow-Binding Kinetics of L-732531 vs. Tacrolimus

L-732531 inhibits calcineurin through a two-step, slow-binding mechanism, leading to a more stable drug-receptor-enzyme complex. The reverse isomerization rate constant (k_off) for the L-732531·FKBP12 complex from calcineurin is markedly slower than that for the FK506·FKBP12 complex. The data fit a model where the initial E·I complex slowly isomerizes to a more stable E·I* form [1].

Mechanism of Action Enzyme Kinetics Drug-Receptor Interaction

Receptor Binding Profile: Reduced FKBP12 Affinity of L-732531 vs. Tacrolimus

In contrast to tacrolimus, L-732531 (indolyl-ASC) binds poorly to FKBP12, the major cytosolic receptor for this drug class. This differential binding is hypothesized to reduce accumulation of the drug at sites of toxicity while maintaining potent calcineurin inhibition in T lymphocytes [1].

Immunophilin Binding FKBP12 Pharmacokinetics

Pharmacokinetic Differentiation: Blood-to-Plasma Ratio of L-732531 vs. Tacrolimus

L-732531 demonstrates a fundamentally different distribution profile compared to tacrolimus. In human blood in vitro, the blood-to-plasma ratio of L-732531 is 'much lower' than that of tacrolimus, indicating a reduced association with red blood cells [1].

Pharmacokinetics Drug Distribution ADME

Preclinical Toxicity Profile: Improved Therapeutic Index of L-732531 vs. Tacrolimus

In quantitative in vitro assays designed to measure both immunosuppressive activity and toxicity, L-732531 (indolyl-ASC) demonstrated an improved therapeutic index relative to tacrolimus. The primary research states this goal was achieved through structural modification of ascomycin [1].

Therapeutic Index Toxicity Safety Profile

Validated Research and Procurement Scenarios for L-732531 (CAS 148365-48-4)


Investigating Structure-Kinetic Relationships of Calcineurin Inhibitors

Procure L-732531 to serve as a tool compound for studying the functional consequences of slow-binding inhibition kinetics and altered immunophilin binding on calcineurin. Its unique two-step mechanism of inhibition, which leads to a markedly slower dissociation rate from calcineurin compared to the tacrolimus·FKBP12 complex [1], makes it ideal for correlating prolonged target residence time with cellular and in vivo pharmacodynamic effects.

Studying Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships for Immunosuppressants

Use L-732531 in preclinical models to explore how a drug's blood-to-plasma partitioning ratio impacts its pharmacokinetic and toxicity profile. Its 'much lower' blood-to-plasma ratio compared to tacrolimus [1] allows for direct comparative studies to assess how distribution between plasma and red blood cells affects overall drug exposure, clearance, and subsequent target engagement and toxicity.

Researching FKBP12-Independent Effects in Immunosuppression

Leverage L-732531 as a critical comparator to tacrolimus for dissecting the role of strong FKBP12 binding in the mechanism of action and toxicity of macrolide immunosuppressants. Since L-732531 binds poorly to FKBP12 yet still potently inhibits calcineurin [1], it can be used in experiments designed to separate the pharmacological effects of calcineurin inhibition from those related to FKBP12 sequestration.

Screening for Next-Generation Calcineurin Inhibitors with Improved Therapeutic Indices

Employ L-732531 as a positive control or benchmark compound in drug discovery screening campaigns aimed at identifying novel calcineurin inhibitors with a wider safety margin. Its demonstrated improved therapeutic index in vitro compared to tacrolimus [1] provides a validated efficacy and safety benchmark against which new chemical entities can be compared in primary and secondary screening assays.

Technical Documentation Hub

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